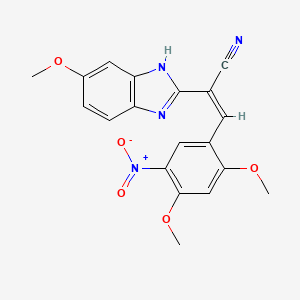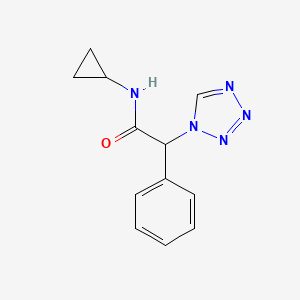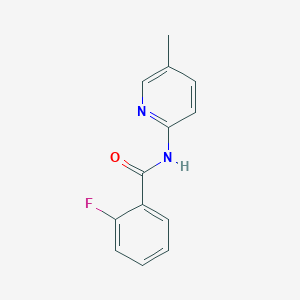![molecular formula C18H28N2O3 B5462891 4-[(2-ethoxy-3-pyridinyl)carbonyl]-2-(4-methylpentyl)morpholine](/img/structure/B5462891.png)
4-[(2-ethoxy-3-pyridinyl)carbonyl]-2-(4-methylpentyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-ethoxy-3-pyridinyl)carbonyl]-2-(4-methylpentyl)morpholine, also known as EPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPM is a morpholine-based compound that has been found to exhibit a range of biochemical and physiological effects.
科学的研究の応用
4-[(2-ethoxy-3-pyridinyl)carbonyl]-2-(4-methylpentyl)morpholine has been studied for its potential applications in a range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to modulate the activity of ion channels and receptors, suggesting potential applications in the treatment of neurological disorders. In cancer research, this compound has been found to exhibit anti-tumor activity, suggesting potential applications in the development of new cancer therapies. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
作用機序
The mechanism of action of 4-[(2-ethoxy-3-pyridinyl)carbonyl]-2-(4-methylpentyl)morpholine is not fully understood, but it is believed to involve the modulation of ion channels and receptors. This compound has been found to interact with the GABA-A receptor, the NMDA receptor, and the TRPV1 ion channel, among others. These interactions can lead to changes in neuronal activity, ion flux, and neurotransmitter release, among other effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including analgesic, anxiolytic, and anti-tumor activity. This compound has also been found to modulate the release of neurotransmitters such as glutamate, GABA, and dopamine, suggesting potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
4-[(2-ethoxy-3-pyridinyl)carbonyl]-2-(4-methylpentyl)morpholine has several advantages for use in lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, this compound also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 4-[(2-ethoxy-3-pyridinyl)carbonyl]-2-(4-methylpentyl)morpholine, including the development of new drugs based on its structure, the investigation of its potential applications in the treatment of neurological disorders and cancer, and the further elucidation of its mechanism of action. Additionally, further research is needed to fully understand the potential advantages and limitations of this compound for use in lab experiments.
合成法
4-[(2-ethoxy-3-pyridinyl)carbonyl]-2-(4-methylpentyl)morpholine can be synthesized through a multi-step process that involves the reaction of 2-ethyl-3-hydroxypyridine with ethyl chloroformate to form 2-ethoxy-3-pyridinyl carbamate. This intermediate product is then reacted with 4-methylpentan-2-amine to form the final product, this compound.
特性
IUPAC Name |
(2-ethoxypyridin-3-yl)-[2-(4-methylpentyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-4-22-17-16(9-6-10-19-17)18(21)20-11-12-23-15(13-20)8-5-7-14(2)3/h6,9-10,14-15H,4-5,7-8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOXAFWFHHJNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCOC(C2)CCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,5-dichlorophenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide](/img/structure/B5462812.png)
![1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid](/img/structure/B5462822.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-2-methylpiperidine](/img/structure/B5462826.png)

![N~1~,N~2~-dimethyl-N~2~-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)glycinamide](/img/structure/B5462855.png)
![3-{[(5-methyl-1,3-thiazol-2-yl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5462862.png)


![(4S)-4-{4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5462874.png)
![5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5462878.png)
![3-chloro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5462897.png)
![N-ethyl-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5462902.png)
![2-(2,7-diazaspiro[4.5]dec-2-ylcarbonyl)-4-methylphenol hydrochloride](/img/structure/B5462909.png)
